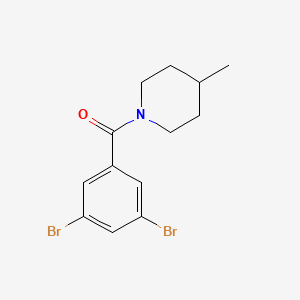
2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE is a complex organic compound that features a cyano group, a furan ring, and a dioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Dioxin Ring: The dioxin ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects. For example, they could be explored as drug candidates for treating various diseases.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-CYANO-3-(FURAN-2-YL)PROPANOIC ACID: A simpler compound with a similar furan and cyano group.
3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANOIC ACID: A compound with a similar dioxin and furan ring but lacking the cyano group.
Uniqueness
The uniqueness of 2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14N2O6 |
|---|---|
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
2-cyano-3-(furan-2-yl)-3-(4-hydroxy-2,2-dimethyl-6-oxo-1,3-dioxin-5-yl)propanamide |
InChI |
InChI=1S/C14H14N2O6/c1-14(2)21-12(18)10(13(19)22-14)9(7(6-15)11(16)17)8-4-3-5-20-8/h3-5,7,9,18H,1-2H3,(H2,16,17) |
InChI-Schlüssel |
UEOVPWFVXBIOMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=C(C(=O)O1)C(C2=CC=CO2)C(C#N)C(=O)N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15010062.png)
![(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)

![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-methoxybenzohydrazide](/img/structure/B15010081.png)

![Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15010096.png)
![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)
![2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15010121.png)
![4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15010122.png)
![(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile](/img/structure/B15010130.png)
![methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15010152.png)

![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]propanenitrile](/img/structure/B15010162.png)
